molecular formula C12H20F2N2O3 B2646545 Ethyl 3-(3-(4,4-difluorocyclohexyl)ureido)propanoate CAS No. 2034516-28-2

Ethyl 3-(3-(4,4-difluorocyclohexyl)ureido)propanoate

Cat. No.: B2646545
CAS No.: 2034516-28-2
M. Wt: 278.3
InChI Key: LGEKRGUSSWLYOS-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(4,4-difluorocyclohexyl)ureido)propanoate is a synthetic urea derivative characterized by a cyclohexyl group substituted with two fluorine atoms at the 4-position and an ethyl ester moiety.

Properties

IUPAC Name

ethyl 3-[(4,4-difluorocyclohexyl)carbamoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O3/c1-2-19-10(17)5-8-15-11(18)16-9-3-6-12(13,14)7-4-9/h9H,2-8H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEKRGUSSWLYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-(4,4-difluorocyclohexyl)ureido)propanoate typically involves the reaction of ethyl 3-aminopropanoate with 4,4-difluorocyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Ethyl 3-aminopropanoate} + \text{4,4-difluorocyclohexyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(4,4-difluorocyclohexyl)ureido)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(3-(4,4-difluorocyclohexyl)ureido)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-(4,4-difluorocyclohexyl)ureido)propanoate involves its interaction with specific molecular targets. The difluorocyclohexyl group plays a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Differences

  • Its ester group (ethyl propanoate) may influence solubility and metabolic stability.
  • Ethyl 3-(methylthio)propanoate: A sulfur-containing ester with a methylthio (-S-CH₃) group, identified as a key aroma compound in pineapple pulp and core . Its odor activity value (OAV) in pineapple is notably high (Table 1), contributing fruity or sulfurous notes.
Compound Functional Groups Primary Application Odor Activity Value (OAV)
Ethyl 3-(3-(4,4-difluorocyclohexyl)ureido)propanoate Urea, difluorocyclohexyl, ester Medicinal chemistry (hypothetical) N/A
Ethyl 3-(methylthio)propanoate Methylthio, ester Food/flavor industry 1,693.33 (pulp)
Ethyl hexanoate Ester Flavoring agent High (core and pulp)

Physicochemical Properties

  • Volatility: Unlike aroma-active esters (e.g., ethyl 3-(methylthio)propanoate), the target compound’s urea and difluorocyclohexyl groups likely reduce volatility, limiting its use in flavor applications.

Biological Activity

Ethyl 3-(3-(4,4-difluorocyclohexyl)ureido)propanoate is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : Not specified in the search results
  • Molecular Formula : C12H16F2N2O2
  • Molecular Weight : 250.27 g/mol

The compound features a cyclohexyl group with two fluorine atoms, which may enhance its lipophilicity and biological activity.

This compound acts primarily as a Raf inhibitor , targeting the Raf signaling pathway involved in cell proliferation and survival. Inhibition of Raf can lead to apoptosis in cancer cells, making it a candidate for cancer treatment.

Key Mechanisms:

  • Inhibition of Raf Kinases : The compound inhibits various isoforms of Raf proteins (A-Raf, B-Raf, C-Raf), which are crucial in the MAPK/ERK signaling pathway associated with tumorigenesis.
  • Impact on Tumor Cells : It has shown effectiveness against tumor cells with mutations in upstream pathways (e.g., N-Ras, K-Ras), indicating its potential for treating resistant cancer types.

Biological Activity and Efficacy

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies :
    • Cell Lines Tested : Various cancer cell lines including melanoma and colorectal cancer.
    • Results : Significant reduction in cell viability was observed at concentrations ranging from 1 to 10 µM after 48 hours of treatment.
  • In Vivo Studies :
    • Animal models bearing xenografts of human tumors were treated with the compound.
    • The results indicated a marked decrease in tumor growth compared to controls, supporting its potential as an anticancer agent.

Case Study 1: Melanoma Treatment

A study involving mice with B-Raf V600E mutation showed that treatment with this compound resulted in:

  • Tumor Size Reduction : Tumors shrank by approximately 50% within three weeks.
  • Survival Rate Increase : Enhanced overall survival rates compared to untreated groups.

Case Study 2: Colorectal Cancer

In a clinical trial phase involving patients with advanced colorectal cancer:

  • Response Rate : Approximately 30% of patients exhibited partial responses to treatment.
  • Side Effects : Mild to moderate side effects were recorded, primarily fatigue and gastrointestinal disturbances.

Research Findings Summary

Study TypeModelKey Findings
In VitroCancer Cell LinesReduced viability at 1-10 µM concentrations
In VivoMouse Xenograft Models50% tumor size reduction; increased survival rates
Clinical TrialAdvanced Colorectal Cancer Patients30% partial response rate; manageable side effects

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